2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a benzofuro[3,2-d]pyrimidin-4-ylthio group, a 2-chloro-5-(trifluoromethyl)phenyl group, and an acetamide group . These groups are common in many pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of its structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Compounds with similar functional groups often have unique physicochemical properties due to the presence of the fluorine atom and the characteristics of the pyridine moiety .Scientific Research Applications
Synthesis and Structural Analysis
The compound 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide, due to its complex structure, plays a significant role in synthetic chemistry, particularly in the synthesis of heterocyclic compounds. For example, studies have focused on the synthesis of fused thiazolo[3,2-a]pyrimidinone products using 2-chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide as electrophilic building blocks. This approach demonstrates the versatility of pyrimidine derivatives as intermediates for generating a wide variety of heterocyclic compounds, highlighting their importance in the development of new chemical entities with potential biological activities (Janardhan et al., 2014).
Antimicrobial and Antifungal Activity
Another significant area of research is the investigation of the antimicrobial and antifungal properties of pyrimidine derivatives. For instance, compounds incorporating the pyrimidine structure have been synthesized and evaluated for their antimicrobial efficacy. These studies have identified several pyrimidine-based compounds with potent antibacterial and antifungal activities, indicating the potential of these compounds as leads for the development of new antimicrobial agents (Nunna et al., 2014).
Antitumor and Antifolate Activity
The antitumor and antifolate activities of compounds related to the pyrimidine structure have been extensively studied, revealing their potential in cancer therapy. Research in this area includes the synthesis and evaluation of classical 5-substituted 2,4-diaminofuro[2,3-d]pyrimidines and their effects on dihydrofolate reductase (DHFR) inhibitory activity and antitumor activity. These compounds have shown significant potency against various tumor cells, suggesting their value in the development of new chemotherapeutic agents (Gangjee et al., 2000).
Future Directions
Properties
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClF3N3O2S/c20-12-6-5-10(19(21,22)23)7-13(12)26-15(27)8-29-18-17-16(24-9-25-18)11-3-1-2-4-14(11)28-17/h1-7,9H,8H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDUHBPLTPNCRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClF3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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